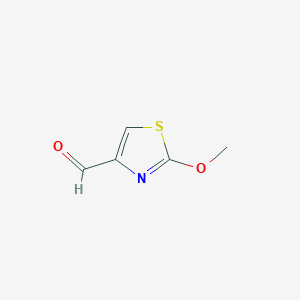

2-Methoxy-1,3-thiazole-4-carbaldehyde

描述

芬替阿扎克是一种噻唑类非甾体抗炎药 (NSAID),用于治疗关节和肌肉疼痛。 与大多数其他 NSAID 一样,它通过抑制前列腺素合成起作用,通过非选择性抑制环氧合酶-1 (COX-1) 和环氧合酶-2 (COX-2) 两种酶 .

准备方法

芬替阿扎克首次于 1974 年被描述,并采用 Hantzsch 噻唑合成法合成 。该方法包括在碱的存在下,使硫代酰胺与卤代酮反应形成噻唑环。芬替阿扎克的具体合成路线包括 4-氯苯甲醛与硫脲反应形成 4-氯苯基硫脲,然后与苯乙酰溴反应形成噻唑环。 然后将所得化合物用氯乙酸酰化形成芬替阿扎克 .

化学反应分析

芬替阿扎克经历各种化学反应,包括:

氧化: 芬替阿扎克可以被氧化形成亚砜和砜。

还原: 该化合物可以被还原形成噻唑烷。

取代: 芬替阿扎克可以在噻唑环上发生取代反应,特别是在 2 位和 5 位。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化,氢化铝锂等还原剂用于还原,以及酸性或碱性条件用于水解。 这些反应形成的主要产物包括亚砜、砜、噻唑烷和羧酸 .

科学研究应用

Antimicrobial Properties

Research indicates that 2-Methoxy-1,3-thiazole-4-carbaldehyde exhibits notable antimicrobial activity. Studies have shown that derivatives of thiazoles possess significant efficacy against various bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, modifications of thiazoles have been linked to enhanced activity against melanoma and prostate cancer cells through mechanisms such as tubulin polymerization inhibition .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for synthesizing novel pharmaceutical agents. Its derivatives are being explored for treating conditions such as:

- Neurological Disorders : Compounds derived from this thiazole have shown promise in modulating neuroreceptor activity.

- Antidiabetic Agents : Some thiazole derivatives have been reported to improve insulin sensitivity and exhibit antidiabetic effects .

Case Study 1: Anticancer Activity

A study published in 2009 highlighted the synthesis of thiazole derivatives exhibiting potent anticancer activity. These compounds demonstrated improved antiproliferative effects against melanoma and prostate cancer cells compared to earlier compounds . The structure-activity relationship (SAR) indicated that modifications in the thiazole ring significantly influenced their biological activity.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole derivatives, including this compound. The study found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .

作用机制

芬替阿扎克通过抑制前列腺素的合成发挥作用,前列腺素是炎症和疼痛的介质。 它通过非选择性抑制 COX-1 和 COX-2 两种酶来实现,这两种酶负责将花生四烯酸转化为前列腺素 。 通过抑制这些酶,芬替阿扎克减少了前列腺素的产生,从而减轻炎症和疼痛 .

相似化合物的比较

芬替阿扎克类似于其他噻唑类 NSAID,例如芬克洛齐酸。 它在其特定的化学结构上是独一无二的,包括噻唑环 2 位的 4-氯苯基和 5 位的苯基 。 这种结构赋予芬替阿扎克独特的药理特性,包括其对 COX 酶的效力和选择性 .

类似的化合物包括:

芬克洛齐酸: 另一种具有类似抗炎特性的噻唑类 NSAID.

生物活性

2-Methoxy-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a thiazole ring, a methoxy group, and an aldehyde functional group, has been studied for its potential applications in various therapeutic areas including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅NO₂S, with a molecular weight of approximately 143.17 g/mol. Its structural features include:

- A thiazole ring which contributes to its biological activity.

- A methoxy group at position 2 that influences its reactivity and interaction with biological targets.

- An aldehyde group that can participate in various chemical reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various microbial pathogens. For instance:

- In vitro studies demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL.

- In vivo studies further confirmed these findings, showing reduced infection rates in animal models treated with thiazole derivatives.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- MTT assays revealed that this compound exhibits cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A431 (skin cancer), with IC50 values ranging from 20 to 50 µM .

- Mechanistic studies suggest that the compound may act by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Antioxidant Activity

Thiazole derivatives have also been studied for their antioxidant properties:

- DPPH and ABTS assays indicated that this compound effectively scavenges free radicals, with IC50 values demonstrating its ability to protect cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often correlated with their structural features. Key observations include:

- The presence of electron-donating groups (like methoxy) enhances the compound's reactivity and biological efficacy.

- Modifications at specific positions on the thiazole ring can significantly alter the potency against different biological targets .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial effectiveness of various thiazole derivatives including this compound. The research involved testing against a panel of bacterial strains and fungi, revealing promising results that support further development into therapeutic agents.

| Compound | Microbial Target | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 30 | |

| Candida albicans | 40 |

Case Study 2: Anticancer Properties

Another significant study evaluated the anticancer properties of this compound on HepG2 cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

属性

IUPAC Name |

2-methoxy-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5-6-4(2-7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRLCQLUQDGDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106331-75-3 | |

| Record name | 2-methoxy-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。